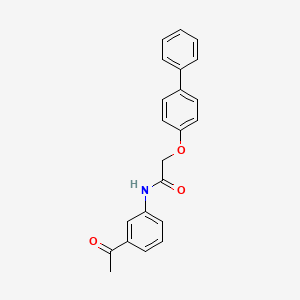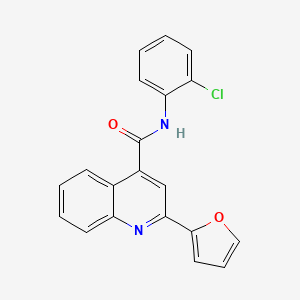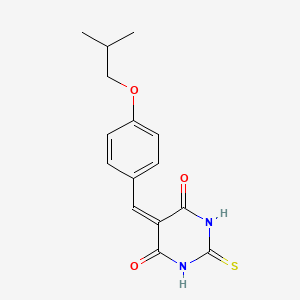
N-(3-acetylphenyl)-2-(4-biphenylyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-2-(4-biphenylyloxy)acetamide” is a chemical compound synthesized through specific reactions. It belongs to the class of compounds known for their complex molecular structures and potential biological activities. The detailed exploration of its synthesis, molecular structure, chemical reactions, and properties contributes significantly to the understanding and application of such compounds in various fields.
Synthesis Analysis:
The synthesis of similar compounds involves various chemical reactions under controlled conditions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound, was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU (Sharma et al., 2018).
Molecular Structure Analysis:
The molecular structure of compounds in this class is often determined using techniques like NMR, LC-MS, and X-ray crystallography. For instance, the structure of a similar compound was analyzed and found to crystallize in the orthorhombic system, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties:
These compounds can undergo various chemical reactions that alter their structure and properties. For example, the synthesis process involves reactions such as acetylation, ethylation, and condensation which influence the final compound's characteristics and efficacy (Gong Fenga, 2007).
Physical Properties Analysis:
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. The orthorhombic crystalline structure and intermolecular hydrogen bonding patterns can significantly influence these properties (Sharma et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One study focused on the synthesis and molecular docking analysis of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which demonstrated potential as an anticancer agent. The compound was synthesized and characterized by spectroscopic techniques, and its anticancer activity was evaluated through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018). Another study provided new powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting their potential as pesticides and contributing to the understanding of their crystal structures for further application in pest management (Olszewska et al., 2011).
Potential Pharmacological Applications
The metabolic phenotyping of acetaminophen (APAP), a compound related through its functional group, has been applied in pre-clinical and clinical studies to understand its metabolism and hepatotoxicity. This research has implications for the development of biomarkers for liver injury and understanding the mechanism of APAP-induced hepatotoxicity, potentially guiding the safe use of related acetamide derivatives (Coen, 2015).
Materials Science Applications
In the realm of materials science, the synthesis of 2-(9-oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide demonstrated the utility of incorporating photoinitiators into polymer matrices. This study showcased how such compounds could improve the thermal stability of poly(methyl methacrylate) hybrid networks, indicating a potential application in developing robust materials for various industries (Batibay et al., 2020).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)19-8-5-9-20(14-19)23-22(25)15-26-21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQITUCMOAGYWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)


![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)
![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)

![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)